C5-Methyl Substitution vs. Unsubstituted 2,4-Dihydroxybenzaldehyde: Impact on Steric Profile and Synthetic Selectivity
The presence of the methyl group at the 5-position on the benzene ring of DHMB introduces steric hindrance and alters electronic density compared to the non-methylated analog 2,4-dihydroxybenzaldehyde (CAS 95-01-2). This structural distinction is critical for synthetic chemists designing regioselective transformations. While direct head-to-head kinetic data comparing the two aldehydes in specific named reactions is absent from the peer-reviewed literature, class-level principles of aromatic substitution dictate that the methyl group will deactivate the adjacent ortho/para positions and direct incoming electrophiles to alternative sites . For procurement, this means DHMB is not a drop-in replacement for 2,4-dihydroxybenzaldehyde; its use is mandated when a synthetic sequence requires a C5-substituted resorcinol aldehyde core, as exemplified in the synthesis of 1-(2,4-dihydroxy-5-methylphenyl)-2-(4-methoxyphenyl)ethanone, where DHMB serves as the specific starting material for chalcone formation .
| Evidence Dimension | Steric and electronic profile affecting regioselectivity |
|---|---|
| Target Compound Data | C8H8O3; contains -CH3 at C5 |
| Comparator Or Baseline | 2,4-Dihydroxybenzaldehyde (C7H6O3; no C5 substituent) |
| Quantified Difference | Qualitative difference in substitution pattern; no direct kinetic comparison available |
| Conditions | In silico / general principles of electrophilic aromatic substitution |
Why This Matters
Selecting DHMB over 2,4-dihydroxybenzaldehyde is essential when the synthetic target requires a C5-methylated resorcinol aldehyde scaffold to achieve the desired regiochemical outcome or to match the structure of a known bioactive natural product analog.
